molecular formula C6F10O2S3 B12064072 Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide

Cat. No.: B12064072
M. Wt: 390.2 g/mol
InChI Key: SYFUSTJWSZWNNJ-UHFFFAOYSA-N
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Description

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is a fluorinated organic compound with the molecular formula C6F10O2S3 It is known for its unique structure, which includes multiple fluorine atoms and a trisulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of 1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethane with sulfur sources in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the trisulfide linkage, leading to the formation of thiols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Fluorinated derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is used as a building block for the synthesis of more complex fluorinated compounds

Biology and Medicine

The compound’s fluorinated nature makes it a candidate for use in medicinal chemistry, particularly in the design of drugs with improved metabolic stability and bioavailability. Its potential as a precursor for radiolabeled compounds used in imaging studies is also being explored.

Industry

In industry, this compound is used in the production of specialty materials, including fluorinated polymers and coatings. Its stability and resistance to harsh chemical environments make it valuable in applications requiring durable materials.

Mechanism of Action

The mechanism by which Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide exerts its effects is primarily through its ability to introduce fluorine atoms into target molecules. Fluorine atoms can significantly alter the electronic and steric properties of molecules, affecting their reactivity and interactions with biological targets. The trisulfide linkage can also participate in redox reactions, further influencing the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated compound with fewer fluorine atoms and no trisulfide linkage.

    Difluoro bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl] sulfur: A related compound with a different sulfur-containing functional group.

Uniqueness

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is unique due to its combination of multiple fluorine atoms and a trisulfide linkage. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C6F10O2S3

Molecular Weight

390.2 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)trisulfanyl]propanoyl fluoride

InChI

InChI=1S/C6F10O2S3/c7-1(17)3(9,5(11,12)13)19-21-20-4(10,2(8)18)6(14,15)16

InChI Key

SYFUSTJWSZWNNJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)SSSC(C(=O)F)(C(F)(F)F)F)F

Origin of Product

United States

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